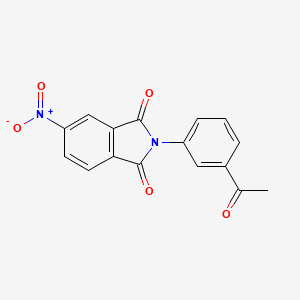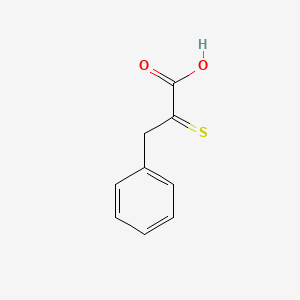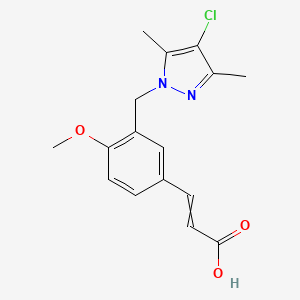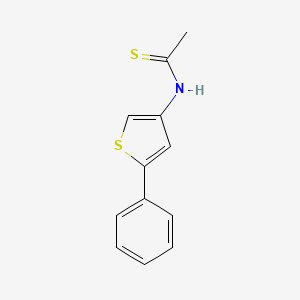
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method is the condensation of 3-acetylphenylamine with phthalic anhydride, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized isoindole compounds.
Scientific Research Applications
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: Isoindole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to their unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetylphenyl moiety may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenyl)-5-nitroindole-1,3-dione: Similar in structure but lacks the isoindole ring, which may result in different biological activities.
2-(3-Acetylphenyl)-5-nitroisoquinoline-1,3-dione: Contains an isoquinoline ring instead of an isoindole ring, leading to variations in electronic properties and reactivity.
2-(3-Acetylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a saturated isoindoline ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the acetylphenyl and nitro groups on the isoindole ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its potential as a versatile and multifunctional compound.
Properties
Molecular Formula |
C16H10N2O5 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-(3-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-3-2-4-11(7-10)17-15(20)13-6-5-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
InChI Key |
MUEMPOMWDZTNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)



![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)



